molecular formula C13H21N3O3 B2452984 tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1395037-52-1

tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B2452984
CAS No.: 1395037-52-1
M. Wt: 267.329
InChI Key: OEYCKAKSZHBNOB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1395037-52-1) is a high-purity chemical intermediate of significant interest in medicinal chemistry research. With a molecular formula of C13H21N3O3 and a molecular weight of 267.32 g/mol, this piperidine-pyrazole derivative serves as a key synthetic building block. Recent scientific investigations have highlighted the application of this compound's structural framework in the development of novel antifungal agents. Specifically, research published in the Journal of Medicinal Chemistry identifies a related pyrazole-isoxazole derivative as a first-in-class compound that exhibits remarkable synergistic growth inhibition against azole-resistant Candida albicans strains when used in combination with voriconazole . This synergistic combination acts as a downregulator of the ERG11 (Cyp51) gene expression and significantly reduces the yeast-to-hypha morphological transition, a key virulence factor of pathogenic C. albicans . In vivo studies using a Galleria mellonella model have further confirmed the synergistic effect and biocompatibility observed in vitro, marking this chemical class as a promising candidate for further antifungal optimization campaigns . This product is intended for research applications only and is not for human or veterinary use.

Properties

IUPAC Name

tert-butyl 4-(4-hydroxypyrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-6-4-10(5-7-15)16-9-11(17)8-14-16/h8-10,17H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYCKAKSZHBNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Therapeutic Potential

Tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Preliminary studies suggest it may exhibit:

  • Antioxidant Activity : The hydroxy group in the pyrazole moiety can contribute to antioxidant properties, making it a candidate for further research in oxidative stress-related conditions.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that are implicated in various diseases:

  • Cyclooxygenase Inhibition : Similar pyrazole derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory process.

Building Block in Organic Synthesis

Due to its structural characteristics, this compound serves as a versatile building block in organic synthesis. It can be utilized in:

  • Synthesis of Bioactive Molecules : This compound can act as an intermediate in the synthesis of other bioactive molecules, facilitating the development of new pharmaceuticals.

Reactivity and Functionalization

The presence of both the tert-butyl and hydroxy groups allows for various chemical reactions, including:

  • Esterification Reactions : The carboxylate functionality can engage in esterification reactions to form esters with different alcohols.
  • Nucleophilic Substitution Reactions : The piperidine ring can participate in nucleophilic substitution reactions, expanding the range of derivatives that can be synthesized.

Research Findings and Case Studies

Recent studies have highlighted specific applications and findings related to this compound:

StudyFindings
Study on Antioxidant ActivityDemonstrated significant free radical scavenging activity, suggesting potential use in formulations aimed at oxidative stress.
Enzyme Inhibition ResearchIdentified as a potent inhibitor of cyclooxygenase enzymes, indicating anti-inflammatory potential.
Synthesis of DerivativesSuccessfully used as a precursor for synthesizing novel compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding or π-π interactions, while the piperidine ring provides structural stability .

Comparison with Similar Compounds

  • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 1-Boc-pyrazole-4-boronic acid pinacol ester

Uniqueness: tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to the presence of both a hydroxyl group on the pyrazole ring and a tert-butyl ester group on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Biological Activity

Tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The chemical formula of this compound is C13H21N3O3C_{13}H_{21}N_{3}O_{3}. It features a piperidine ring substituted with a tert-butyl group and a hydroxy-pyrazole moiety, which may contribute to its biological activity.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects in various cancer cell lines. For example, related pyrazole derivatives have shown to inhibit the growth of human tumor cell lines with IC50 values ranging from low micromolar to submicromolar concentrations .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHCT116 (Colon)2.30
Compound BMV4-11 (AML)0.299
Compound CHeLa (Cervical)0.070

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or enzymes crucial for cell proliferation and survival. For instance, some pyrazole derivatives have been identified as inhibitors of Aurora kinases, which play a pivotal role in mitosis .

Study 1: Inhibition of Aurora Kinases

A study evaluating the structure-activity relationship (SAR) of pyrazole derivatives found that certain modifications significantly enhanced their potency against Aurora-A and Aurora-B kinases. The compound demonstrated high selectivity and stability in vitro, indicating potential for further development as an anticancer agent .

Study 2: HIV-1 Reverse Transcriptase Inhibition

In another investigation, related compounds were synthesized to target HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds exhibited potent antiviral activity with low cytotoxicity, suggesting that the structural features present in this compound could be optimized for antiviral applications .

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including pyrazole ring formation and subsequent coupling with a piperidine scaffold. For example, OXONE® (potassium peroxymonosulfate) is used to oxidize intermediates, as seen in analogous syntheses of related piperidine-carboxylates . Key factors include:
  • Temperature : Optimal yields are achieved at 0–25°C during oxidation steps.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) isolates the product .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Based on structurally similar piperidine derivatives:
  • Respiratory Protection : Use NIOSH-certified P95 respirators for low exposure; OV/AG/P99 cartridges for higher concentrations .
  • Skin/Eye Protection : Wear nitrile gloves and chemical goggles to prevent contact .
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm piperidine ring conformation and pyrazole substitution patterns (e.g., δ 1.4–1.5 ppm for tert-butyl protons) .
  • X-ray Crystallography : SHELX programs refine crystal structures, with typical R-factors <0.05 for high-resolution data .
  • HRMS : Accurate mass analysis (e.g., [M+H]⁺ calculated for C₁₃H₂₀N₃O₃: 278.1504) validates molecular composition .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting points) be addressed during experimental design?

  • Methodological Answer :
  • Data Gap Analysis : Cross-reference peer-reviewed crystallographic data (e.g., Acta Crystallographica Section E ) with computational predictions (PubChem’s XLogP3 for solubility ).
  • Experimental Validation : Perform differential scanning calorimetry (DSC) to determine melting points and compare with literature .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution at the pyrazole’s 4-hydroxy group.
  • Molecular Docking : Predict binding affinity to biological targets (e.g., kinase enzymes) using AutoDock Vina, leveraging PubChem’s 3D conformer data .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Q. How do structural modifications at the piperidine or pyrazole rings influence biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the Boc group with acetyl or tosyl protecting agents to assess steric effects on bioactivity .
  • Pyrazole Functionalization : Introduce halogens (e.g., bromine at the 5-position) to enhance metabolic stability, as seen in kinase inhibitor intermediates .
  • Piperidine Substitution : Compare activity of 4-hydroxy vs. 4-amino derivatives using in vitro assays (e.g., IC₅₀ values against cancer cell lines) .

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